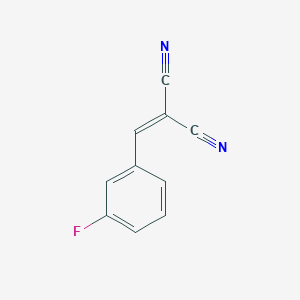

((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile

Übersicht

Beschreibung

((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile is a chemical compound with the molecular formula C10H5FN2 and a molecular weight of 172.16 g/mol. It is a yellow crystalline solid that is soluble in organic solvents. This compound has gained attention in the scientific community due to its potential therapeutic and industrial applications.

Vorbereitungsmethoden

The synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile can be achieved through several synthetic routes. One common method involves the reaction of malononitrile with 3-fluorobenzaldehyde via Knoevenagel condensation . The reaction is typically carried out in N,N-dimethylformamide at 35°C for 0.5 hours, yielding the desired product with a high yield . Industrial production methods may involve scaling up this reaction under controlled conditions to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has a molecular formula of C₁₀H₅FN₂ and a CAS number of 2972-71-6. Its structure includes a 3-fluorophenyl group linked to a methylene bridge with two cyano groups at the terminal positions, contributing to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile exhibit promising antimicrobial properties. For instance, derivatives of dicarbonitrile compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study:

A study investigated the antibacterial activity of several dicarbonitrile derivatives. Compounds with similar structural motifs demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating their potential as antimicrobial agents .

| Compound Name | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 25 | Staphylococcus aureus |

| Compound B | 50 | Escherichia coli |

| This compound | 30 | Pseudomonas aeruginosa |

Anti-Cancer Potential

The compound's structural complexity allows it to interact with various biological pathways, making it a candidate for cancer research. Preliminary studies suggest that dicarbonitrile derivatives can inhibit tumor growth in vitro.

Case Study:

In vitro assays demonstrated that certain dicarbonitrile derivatives inhibited the proliferation of cancer cell lines by inducing apoptosis. The mechanism involved the modulation of signaling pathways associated with cell survival .

Corrosion Inhibition

This compound has been studied for its effectiveness as a corrosion inhibitor for metals in acidic environments. The presence of cyano groups enhances its adsorption on metal surfaces, providing protective layers.

Case Study:

A detailed investigation into the corrosion inhibition properties of various dicarbonitrile derivatives showed that they significantly reduced corrosion rates of carbon steel in hydrochloric acid solutions. Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy were utilized to evaluate their performance .

| Inhibitor Compound | Corrosion Rate (mm/year) | Efficiency (%) |

|---|---|---|

| Control | 2.5 | - |

| This compound | 0.5 | 80 |

| Compound C | 0.8 | 68 |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity.

Wirkmechanismus

The mechanism of action of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes and signaling pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile can be compared with other similar compounds, such as:

- 2-(3-Fluorobenzylidene)malononitrile

- 3-Fluorostyrene

- 3-Fluorobenzaldehyde

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications

Biologische Aktivität

((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, with the molecular formula C10H5FN2 and a molecular weight of 172.16 g/mol, is a compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

This compound is characterized as a yellow crystalline solid soluble in organic solvents. Its synthesis typically involves the reaction of malononitrile with 3-fluorobenzaldehyde through a Knoevenagel condensation reaction. The resulting product can be further modified through various chemical reactions, including oxidation and reduction.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values demonstrate its potency:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results suggest that the compound has the potential to combat drug-resistant strains, which are increasingly challenging in clinical settings .

Anticancer Activity

The anticancer properties of this compound have also been explored extensively. Studies have indicated that it inhibits cancer cell proliferation across various cell lines, including breast (MCF-7), prostate (PC-3), and liver (HepG-2) cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.5 - 9.6 |

| PC-3 | 2.0 - 7.5 |

| HepG-2 | 3.5 - 8.0 |

The compound's mechanism of action appears to involve apoptosis induction in cancer cells, as evidenced by morphological changes and increased expression of pro-apoptotic proteins such as Bad and Bax .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This interaction may lead to alterations in signaling pathways that control cell growth and apoptosis. Further research is needed to elucidate the exact molecular mechanisms involved.

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Anticancer Activity : A study involving MGC-803 xenograft tumor models demonstrated that derivatives of this compound effectively inhibited tumor growth compared to standard treatments like 5-fluorouracil .

- Antimicrobial Efficacy : In a comparative study against common pathogens, this compound showed inhibition zones comparable to established antibiotics, indicating its potential as a therapeutic agent .

Eigenschaften

IUPAC Name |

2-[(3-fluorophenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRZOABCXQDAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327223 | |

| Record name | NSC637332 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2972-71-6 | |

| Record name | NSC637332 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.